molecular formula C23H19ClN2O2S B2752620 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-76-7

6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B2752620
CAS No.: 338965-76-7
M. Wt: 422.93
InChI Key: TZLGMCPBBJYFGB-UHFFFAOYSA-N
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Description

6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction using a suitable thiol and a halomethyl derivative.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the aromatic rings, potentially leading to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its potential as an enzyme inhibitor or receptor ligand.

    Medicine: It is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity, which in turn affects cellular processes and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-phenylquinazolin-4-one
  • 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(4-methylphenyl)quinazolin-4-one
  • 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(3-methylphenyl)quinazolin-4-one

Uniqueness

The uniqueness of 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl and 2-methylphenyl groups, along with the sulfanylmethyl linkage, contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-15-5-3-4-6-21(15)26-22(14-29-18-10-8-17(28-2)9-11-18)25-20-12-7-16(24)13-19(20)23(26)27/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLGMCPBBJYFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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